Propionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)-
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Overview
Description
Sch 1002 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sch 1002 typically involves a multi-step process that includes the use of various reagents and catalysts. One common method involves the reaction of a primary amine with a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH of the reaction mixture are carefully monitored to ensure optimal yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Sch 1002 is scaled up using large reactors and automated systems. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sch 1002 undergoes several types of chemical reactions, including:
Oxidation: Sch 1002 can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Substitution: Sch 1002 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Sch 1002 may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Sch 1002 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Sch 1002 is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: Sch 1002 is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Sch 1002 exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, Sch 1002 may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sch 1002 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Sch 1001: Similar in structure but differs in its reactivity and stability.
Sch 1003: Has different functional groups, leading to distinct chemical and biological properties.
Sch 1004: Used in similar applications but has a different mechanism of action.
Properties
CAS No. |
91086-38-3 |
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Molecular Formula |
C9H18N2O2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-methyl-2-(piperazin-1-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,8(12)13)14-7-11-5-3-10-4-6-11/h10H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
YYQURCVWSDVBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)SCN1CCNCC1 |
Origin of Product |
United States |
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